molecular formula C10H14BrN3 B580178 1-(6-Bromopyridin-3-YL)-4-methylpiperazine CAS No. 879488-53-6

1-(6-Bromopyridin-3-YL)-4-methylpiperazine

Cat. No.: B580178
CAS No.: 879488-53-6
M. Wt: 256.147
InChI Key: VCDWKCPGKQANIF-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)-4-methylpiperazine is a heterocyclic organic compound that features a brominated pyridine ring attached to a piperazine moiety

Preparation Methods

One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with 4-methylpiperazine under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-YL)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromopyridin-3-YL)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-YL)-4-methylpiperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the brominated pyridine and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWKCPGKQANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879488-53-6
Record name 1-(6-bromopyridin-3-yl)-4-methylpiperazine
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